molecular formula C5H14NP B14681623 3-(Dimethylphosphanyl)propan-1-amine CAS No. 29518-98-7

3-(Dimethylphosphanyl)propan-1-amine

Cat. No.: B14681623
CAS No.: 29518-98-7
M. Wt: 119.15 g/mol
InChI Key: IQLGWYSFONAXMK-UHFFFAOYSA-N
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Description

3-(Dimethylphosphanyl)propan-1-amine is an organophosphorus compound with the molecular formula C5H14NP It features a phosphanyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with dimethylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphine compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphanyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Coordination: The phosphanyl group can coordinate with transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

    Coordination: Transition metals like palladium (Pd) and platinum (Pt) are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Alkylated amines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

3-(Dimethylphosphanyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphanyl)propan-1-amine largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating catalytic cycles. The phosphanyl group can donate electron density to the metal, enhancing its reactivity. In biological systems, the amine group can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylphosphanyl)propan-1-amine is unique due to its dimethylphosphanyl group, which provides distinct electronic properties compared to phenyl or phosphoryl derivatives. This uniqueness can influence its reactivity and coordination behavior, making it a valuable compound in specialized applications.

Properties

CAS No.

29518-98-7

Molecular Formula

C5H14NP

Molecular Weight

119.15 g/mol

IUPAC Name

3-dimethylphosphanylpropan-1-amine

InChI

InChI=1S/C5H14NP/c1-7(2)5-3-4-6/h3-6H2,1-2H3

InChI Key

IQLGWYSFONAXMK-UHFFFAOYSA-N

Canonical SMILES

CP(C)CCCN

Origin of Product

United States

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